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molecular formula C12H8ClNO3 B8790848 4-Chloro-1-nitro-2-phenoxybenzene CAS No. 56966-63-3

4-Chloro-1-nitro-2-phenoxybenzene

Cat. No. B8790848
M. Wt: 249.65 g/mol
InChI Key: FLOSSOFFHITZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199944B2

Procedure details

4-chloro-2-fluoro-nitrobenzene (500 mg), phenol (270 mg), and potassium carbonate (400 mg) were dissolved in dimethyl sulfoxide (10 ml), and stirred at room temperature for 2 hours. The mixture was added with water and ethyl ether to extract an organic layer. The resulting organic layer was washed with saturated brine, and water was removed with sodium sulfate, and the solvent was removed by distillation under reduced pressure. The yellow target compound obtained by removing the solvent was used in the subsequent reaction without further purification (500 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[CH:3]=1.[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O.C(OCC)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:18][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
270 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
400 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to extract an organic layer
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated brine, and water
CUSTOM
Type
CUSTOM
Details
was removed with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow target compound obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent
CUSTOM
Type
CUSTOM
Details
was used in the subsequent reaction without further purification (500 mg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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